[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Drug design ADME prediction Lipophilic ligand efficiency

[(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 305337-14-8) is a 1,2,4-triazole acetic acid derivative characterized by a 5-benzyl substituent, an N4-ethyl group, and a thioether-linked carboxylic acid side chain. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemistry, known for enabling hydrogen-bonding interactions with diverse biological targets.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
CAS No. 305337-14-8
Cat. No. B5628726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
CAS305337-14-8
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2S/c1-2-16-11(8-10-6-4-3-5-7-10)14-15-13(16)19-9-12(17)18/h3-7H,2,8-9H2,1H3,(H,17,18)
InChIKeySOFFAYFOYGHQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

305337-14-8 – [(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid: Structural Identity and Procurement Baseline


[(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 305337-14-8) is a 1,2,4-triazole acetic acid derivative characterized by a 5-benzyl substituent, an N4-ethyl group, and a thioether-linked carboxylic acid side chain . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemistry, known for enabling hydrogen-bonding interactions with diverse biological targets [1]. This specific congener is commercially available as a research-grade building block for downstream derivatization, with confirmed molecular formula C13H15N3O2S and molecular weight 277.347 g/mol .

Why Closely Related 1,2,4-Triazole-3-thio Analogs Cannot Substitute for 305337-14-8 in Structure-Activity-Optimized Workflows


Generic substitution within the 4-ethyl-4H-1,2,4-triazole-3-yl)thio family is scientifically unsound because the 5-benzyl group and the free carboxylic acid terminus each drive distinct molecular recognition events. Replacing the benzyl group with a smaller substituent (e.g., 5-methyl or unsubstituted hydrogen) collapses the hydrophobic contact area, while esterification or amidation of the carboxylic acid eliminates the anion-mediated interactions that determine both target engagement and aqueous solubility [1]. Consequentially, even structurally close analogs (e.g., the des-benzyl acid or the acetamide derivative) diverge markedly in lipophilicity, hydrogen-bonding capacity, and synthetic utility, rendering them non-fungible in any experimental context where precise pharmacophore or reactivity matching is required.

Quantitative Differentiation Evidence for [(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid Versus Closest Analogs


5-Benzyl Substitution Provides a ~2.5 logP Unit Increase in Lipophilicity Relative to the Des-Benzyl Analog

The target compound (CAS 305337-14-8) exhibits a calculated octanol-water partition coefficient (clogP) of 2.07 when the benzyl group is present. In contrast, the structurally minimal analog [(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1), which lacks the benzyl substituent at the 5-position, has a calculated clogP of -0.44. This represents a ΔclogP of +2.51, directly attributable to the benzyl moiety [1]. This difference places the target compound in a lipophilicity range typically associated with blood-brain barrier permeability (clogP 1-3), while the des-benzyl comparator resides in a highly polar, renally-cleared space.

Drug design ADME prediction Lipophilic ligand efficiency

Free Carboxylic Acid Moiety Enables Direct Amide Bond Formation: A 58 Da Divergence from the Thiol Precursor

The target compound (MW 277.34 g/mol) is the thioalkylated acetic acid derivative obtained from the thiol precursor 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 31405-22-8, MW 219.31 g/mol). The ΔMW of +58.03 Da corresponds exactly to the introduction of the CH2COOH group . This installed carboxylic acid handle permits immediate use in amide coupling (e.g., HATU/DIPEA) or esterification without requiring a separate deprotection step, whereas the thiol precursor must first be alkylated with bromoacetic acid before such derivatization, adding a synthetic step and purification burden.

Medicinal chemistry Parallel synthesis Building block utility

Acetamide Analog WAY-352098 Demonstrates PDK1 Modulation (IC50 200-320 nM) – Accessible from the Acid via Standard Amide Coupling

The acetamide derivative 2-((5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide, known as WAY-352098 (CAS 482643-39-0), was identified as a modulator of the protein kinase PDK1. In a cellular context, inhibition of PDK1-mediated AKT1 phosphorylation at T308 was observed with IC50 values of 200 nM in SKOV3 cells, 300 nM in A549 cells, and 320 nM in H460 cells after 2 h treatment, as measured by ELISA [1]. While these data are reported for the amide, the target carboxylic acid is the immediate and essential synthetic precursor for generating WAY-352098 and its congeneric amide library via a single-step HATU-mediated coupling.

Kinase inhibition PDK1-AKT signaling Chemical biology

Calculated pKa of Carboxylic Acid Moiety (pKa ~3.2) Ensures Aqueous Solubility >1 mg/mL at Physiological pH – Contrasting with Thiol and Ester Analogs

The free carboxylic acid of 305337-14-8 has a calculated pKa of approximately 3.2 (MOE prediction) [1]. At pH 7.4, this yields >99% ionization, conferring aqueous solubility >1 mg/mL (estimated via Yalkowsky General Solubility Equation). In contrast, the thiol precursor (pKa ~10 for ArSH) remains predominantly neutral at physiological pH, with an estimated solubility <0.1 mg/mL. The ethyl ester analog (CAS 401830-30-6) lacks the ionizable acid entirely, reducing its buffer solubility to <0.05 mg/mL . This represents a >10-fold solubility advantage for the target compound over both the thiol and the ester in biologically relevant buffers.

Aqueous solubility Biophysical profiling Pre-formulation

Procurement-Intent Application Scenarios for [(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid (305337-14-8)


Parallel Synthesis of PDK1-Targeted Acetamide Libraries for Cellular SAR Profiling

The target compound serves as the direct carboxylic acid input for single-step amide coupling reactions. Procurement of 305337-14-8 enables the rapid generation of a congeneric amide array, leveraging the established PDK1 activity of WAY-352098 as a benchmark (IC50 200–320 nM in SKOV3, A549, and H460 cells) [1]. The pre-installed acid eliminates the thiol alkylation bottleneck, reducing library synthesis cycle time by approximately one day per 96-well plate.

Fragment-Based Screening Campaigns Requiring Balanced Lipophilicity and Solubility

With a calculated clogP of 2.07 and a pKa of ~3.2, 305337-14-8 occupies a favorable physicochemical space for fragment screening—sufficiently lipophilic to engage shallow hydrophobic pockets yet maintaining >1 mg/mL solubility at physiological pH [2]. This profile is categorically absent in the des-benzyl analog (clogP -0.44) and the poorly soluble thiol or ester forms.

Bioisostere Design for Sulfur-Containing Carboxylic Acid Pharmacophores

The 1,2,4-triazole-thioether-acetic acid motif embodied by 305337-14-8 represents a non-classical bioisostere of arylacetic acids. The thioether linker can be oxidized to the sulfoxide or sulfone to probe the stereoelectronic requirements of a target binding site, directly leveraging the acid handle for subsequent derivatization [3]. This progressive oxidation pathway is only accessible from the thioether acid, not from the thiol or amide analogs.

Agrochemical Intermediate Exploration Based on the 1,2,4-Triazole Herbicide Scaffold

1,2,4-Triazole derivatives with sulfur substituents are extensively patented as agricultural fungicides and herbicides [4]. The benzyl-ethyl substitution pattern and free carboxylic acid of 305337-14-8 provide a distinctive starting material for generating novel triazole-based agrochemical leads. The carboxylic acid offers a modular handle for pro-herbicide prodrug strategies or for tuning phloem mobility through ionization state control.

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